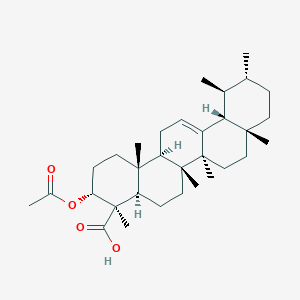

beta-Boswellic acid acetate

Description

Overview of Pentacyclic Triterpenoids in Phytomedicinal Research

Pentacyclic triterpenoids are a large and structurally diverse class of natural products synthesized in plants via the isoprenoid pathway. nih.govnih.gov These compounds, which are based on a 30-carbon skeleton, are widely distributed in the plant kingdom and are often found in the form of saponins, which are glycosides of the triterpenoid (B12794562) aglycones. nih.govresearchgate.net In phytomedicinal research, pentacyclic triterpenoids are highly valued for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and immunomodulatory effects. nih.govmdpi.comfrontiersin.org

The complex structures of these molecules often make their chemical synthesis economically unfeasible, thus positioning plants as a crucial source for these pharmacologically active compounds. nih.gov Their diverse biological functions have spurred considerable interest within the drug discovery community, with many studies focusing on elucidating their mechanisms of action and potential therapeutic applications. elsevier.comcoopscosf.com

The Genus Boswellia as a Source of Bioactive Metabolites

The genus Boswellia comprises several species of trees that produce a resin commonly known as frankincense or olibanum. nih.gov This resin is a rich source of bioactive metabolites, with its chemical composition typically consisting of resin, gum, and volatile oils. nih.gov The resin portion is particularly abundant in pentacyclic triterpenic acids, collectively known as boswellic acids, which are considered the primary active principles responsible for the medicinal properties of frankincense. nih.gov

Various species of Boswellia, including B. serrata (Indian olibanum), B. sacra (Arabian frankincense), and B. papyrifera (African frankincense), have been investigated for their chemical constituents and biological activities. nih.govnih.gov The resin from these trees has been a cornerstone of traditional medicine systems for treating a variety of ailments, and modern research continues to explore its therapeutic potential. nih.gov

Boswellic acids are a series of pentacyclic triterpenoid molecules that constitute a significant portion of the resin of Boswellia species, estimated to be around 30% in Boswellia serrata. wikipedia.org These organic acids are characterized by a pentacyclic triterpene structure, a carboxyl group, and at least one other functional group. wikipedia.org

The primary boswellic acids are classified into two main types based on their triterpene skeleton: α-boswellic acids and β-boswellic acids. These further differ by the presence of other functional groups, such as an acetyl group or a keto group. wikipedia.org The six major boswellic acids found in varying amounts across different Boswellia species are:

α-Boswellic acid (α-BA)

β-Boswellic acid (β-BA)

3-O-acetyl-α-boswellic acid (Aα-BA)

3-O-acetyl-β-boswellic acid (Aβ-BA)

11-keto-β-boswellic acid (KBA)

3-O-acetyl-11-keto-β-boswellic acid (AKBA) tandfonline.com

The structural diversity among these compounds contributes to their varied biological activities. nih.govwikipedia.org

The presence and relative abundance of 3-acetyl-beta-boswellic acid can vary between different Boswellia species and even within the same species depending on geographical location and environmental conditions. plos.orgnih.gov This variability underscores the importance of chemical characterization and standardization of Boswellia extracts for research and potential therapeutic use.

Structure

2D Structure

Propriétés

IUPAC Name |

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBVHJIKNLBFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5968-70-7 | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

273 - 275 °C | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Isolation, and Chemical Synthesis of 3 Acetyl Beta Boswellic Acid

Natural Occurrence and Biosynthetic Origin

Exploration of Commiphora as a Source

While primarily associated with Boswellia, some sources suggest that boswellic acids may also be present in the genus Commiphora, which produces myrrh. google.com However, detailed studies confirming significant amounts of 3-acetyl-beta-boswellic acid in Commiphora species are less common compared to the extensive research on Boswellia. frontiersin.orggoogle.com

Biosynthetic Precursors and Pathways of Boswellic Acids

The biosynthesis of boswellic acids, like other triterpenoids, is a complex process originating from basic five-carbon isoprene (B109036) units. researchgate.net These precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized in plants through two main pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govfrontiersin.org Triterpenoids are specifically derived from the MVA pathway. frontiersin.org

The key steps in the biosynthesis of the boswellic acid skeleton are:

Formation of Squalene: Two molecules of farnesyl pyrophosphate (FPP), which are C15 compounds, condense to form the C30 precursor, squalene. nih.gov

Cyclization of Squalene: Squalene is first converted to (3S)-2,3-oxidosqualene. researchgate.net This epoxide then undergoes cyclization catalyzed by enzymes called oxidosqualene cyclases (OSCs). frontiersin.org

Formation of Amyrins: The cyclization of 2,3-oxidosqualene (B107256) leads to the formation of amyrin backbones. Specifically, β-amyrin gives rise to α-boswellic acids, while α-amyrin leads to β-boswellic acids. plos.org

Tailoring Reactions: The basic triterpene skeletons are then modified by a series of "tailoring" enzymes, including cytochrome P450 monooxygenases, glycosyltransferases, and acyltransferases. researchgate.net These enzymes are responsible for the oxidation, glycosylation, and acylation reactions that produce the diverse range of boswellic acids. rsc.org For instance, β-boswellic aldehyde has been identified as a precursor in the biosynthesis of boswellic acids. doaj.orgplos.org

The final step to produce 3-acetyl-beta-boswellic acid involves the acetylation of the hydroxyl group at the C-3 position of the β-boswellic acid molecule. wikipedia.org

Isolation Methodologies from Natural Sources

Solvent Extraction Techniques

The initial step in isolating 3-acetyl-beta-boswellic acid from the gum resin of Boswellia species is solvent extraction. Due to its lipophilic nature, a variety of organic solvents are effective.

Commonly used solvents for extraction include:

Methanol tandfonline.com

Ethanol google.com

Acetone ajpaonline.com

Ethyl acetate (B1210297) ajpaonline.com

Toluene (B28343) ajpaonline.com

Dichloromethane researchgate.net

n-Hexane researchgate.net

The choice of solvent can impact the efficiency of the extraction. For instance, repeated extractions with fresh solvent may be necessary to ensure complete recovery. ajpaonline.com Modern techniques like accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) have also been employed to improve extraction efficiency. researchgate.netnih.gov One study found UAE to be a more efficient method for extracting 11-keto-β-boswellic acid. nih.gov Another approach involves using an ethanol-water mixture, followed by pH adjustment with an inorganic acid to precipitate the boswellic acids. google.com

Chromatographic Purification Approaches

Following initial extraction, chromatographic techniques are essential for the purification of 3-acetyl-beta-boswellic acid from the mixture of other boswellic acids and triterpenoids. The close polarity of these compounds makes their separation challenging. google.com

A variety of chromatographic methods are utilized:

Column Chromatography: This is a traditional method used for the separation of boswellic acids. researchgate.net Dry column vacuum chromatography has also been reported as an effective technique. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a recycled mode, has been shown to be very effective in separating the closely related boswellic acids. google.comgoogle.com Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis and quantification of 3-acetyl-beta-boswellic acid and its derivatives. rsc.orgrsc.org Mobile phases often consist of a binary mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another method used for the quantification of boswellic acids in extracts. nih.gov

Gas Chromatography (GC): GC methods, often coupled with mass spectrometry (GC-MS), are also used, although they typically require a derivatization step. tandfonline.com

A multi-step process for purification might involve initial vacuum liquid chromatography (VLC) to obtain a cluster of boswellic acids, followed by chemical modifications and further purification by preparative HPLC to achieve high purity. google.com

Column Chromatography

The isolation of 3-Acetyl-beta-boswellic acid, along with other major boswellic acids, from the resin of Boswellia species is frequently accomplished using column chromatography. asianpubs.orgajpaonline.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. ajpaonline.com

For the separation of boswellic acids, silica (B1680970) gel is the most commonly used stationary phase. asianpubs.orgajpaonline.comymerdigital.com The process typically involves loading a crude or partially purified extract of Boswellia resin onto a column packed with silica gel (e.g., 100-200 or 60-120 mesh). asianpubs.orggoogle.com The separation is then carried out by eluting the column with a mobile phase, which is usually a gradient system of non-polar and polar solvents. asianpubs.orggoogle.com Mixtures of hexane (B92381) and ethyl acetate with increasing polarity are commonly employed. asianpubs.orgymerdigital.com Another solvent system used for elution is a mixture of chloroform (B151607) and methanol, also applied in a gradient manner. google.com

As the solvent mixture is passed through the column, the individual boswellic acids travel at different rates depending on their polarity and affinity for the silica gel. Fractions are collected sequentially and monitored, often by Thin Layer Chromatography (TLC), to identify which fractions contain the desired compounds. asianpubs.orgajpaonline.com Fractions containing the same compound, as indicated by TLC, are combined. asianpubs.org Through this method, 3-O-acetyl-β-boswellic acid can be separated from other constituents like α-boswellic acid, β-boswellic acid, and 11-keto-β-boswellic acid. asianpubs.orgymerdigital.com Recrystallization of the combined fractions may be performed to yield the purified compound. asianpubs.org

Table 1: Column Chromatography Parameters for Boswellic Acid Isolation

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 100-200 mesh, 60-120 mesh) | asianpubs.org, google.com |

| Mobile Phase | Gradient mixtures of solvents such as Hexane-Ethyl Acetate or Chloroform-Methanol | asianpubs.org, ymerdigital.com, google.com |

| Monitoring | Thin Layer Chromatography (TLC) | asianpubs.org, ajpaonline.com |

| Final Step | Combining selected fractions and recrystallization | asianpubs.org |

Counter-Current Chromatography Techniques

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique used for the preparative separation of natural products, including boswellic acids, from olibanum (frankincense). dntb.gov.uaakjournals.com This method avoids the use of a solid support matrix, preventing the irreversible adsorption of samples and potential degradation of compounds. akjournals.comresearchgate.net

In HSCCC, separation is achieved by partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase). akjournals.com The selection of a suitable two-phase solvent system is critical for successful separation. For the separation of terpenoids from olibanum, a system composed of petroleum ether–ethyl acetate–methanol–water at a specific volume ratio (e.g., 1:0.8:1.1:0.6) has been successfully used to purify acetyl-11-keto-boswellic acid, a related compound. dntb.gov.uaakjournals.com Another study utilized a hexane-95% ethanol-water (6:5:1, v/v/v) system to separate triterpenoic acids from Boswellia carterii. google.com

A more advanced variation, pH-zone-refining countercurrent chromatography, has also been applied. nih.gov This technique is particularly effective for separating acidic compounds. In one application, a solvent system of chloroform/ethyl acetate/methanol/water (3:1:3:2, v/v/v/v) was used, with aqueous ammonia (B1221849) added to the stationary phase to retain acidic compounds and trifluoroacetic acid in the mobile phase to elute them. nih.gov This method allowed for the large-scale separation of acetyl-11-keto-boswellic acid and 11-keto-β-boswellic acid from a crude terpenoid extract. nih.gov The high efficiency of HSCCC allows for the purification of multiple compounds from a crude extract in a single run, yielding high-purity products. akjournals.com

Table 2: HSCCC Solvent Systems for Terpenoid/Boswellic Acid Separation

| Technique | Solvent System (v/v/v/v) | Target Compounds | Source(s) |

|---|---|---|---|

| Conventional HSCCC | Petroleum ether–ethyl acetate–methanol–water (1:0.8:1.1:0.6) | Flavanones and Terpenoids (incl. acetyl-11-keto-boswellic acid) | dntb.gov.ua, akjournals.com |

| Conventional HSCCC | n-hexane-95% ethanol-water (6:5:1) | Triterpenoic acids | google.com |

Chemical Synthesis and Derivatization

Semisynthesis from Precursor Boswellic Acids (e.g., Acetylation of beta-boswellic acid)

3-Acetyl-beta-boswellic acid is often prepared via semisynthesis from other naturally occurring boswellic acids that serve as precursors. The most direct method involves the acetylation of the hydroxyl group at the C-3 position of β-boswellic acid.

A common protocol for large-scale preparation and enrichment involves a two-step process that can be adapted for producing acetylated boswellic acids. researchgate.net This involves the acetylation of a mixture of boswellic acids using acetic anhydride (B1165640) (Ac₂O) in the presence of pyridine. researchgate.net This reaction converts boswellic acids with a free hydroxyl group at the C-3 position, such as β-boswellic acid and 11-keto-β-boswellic acid (KBA), into their acetylated forms, 3-Acetyl-beta-boswellic acid and 3-acetyl-11-keto-β-boswellic acid (AKBA), respectively. researchgate.net Conversely, deacetylation can be achieved using potassium hydroxide (B78521) (KOH) in isopropanol (B130326) to convert the acetylated forms back to their precursors. researchgate.net

Strategies for Modifying the Compound Structure

The chemical structure of boswellic acids, particularly 3-acetyl-11-keto-β-boswellic acid (AKBA) which is structurally similar to 3-Acetyl-beta-boswellic acid, has been extensively modified to enhance pharmacological properties and explore structure-activity relationships. nih.govthieme-connect.comgoogle.com These derivatization strategies aim to create novel analogs with improved activity or better bioavailability. nih.govthieme-connect.com

Key modification sites on the boswellic acid scaffold include:

Ring A: Modifications to Ring A, such as the introduction of a 2-cyano-1-en-3-one system, have been shown to significantly increase cytotoxic activity against certain cancer cell lines compared to the parent compound. tandfonline.com

C-3 Position: The acetoxy group at the C-3 position is a frequent target for modification. Hydrolysis of this group to a hydroxyl group has been explored, although it sometimes leads to a decrease in activity. acs.org

C-24 Carboxylic Acid Group: The carboxylic acid group at C-24 is often modified to create amides, esters, or hybrids. acs.org For instance, AKBA has been coupled with N-Boc-ethylenediamine to create an intermediate that can be further derivatized into a series of amides. acs.orgnih.gov Another strategy involves conjugating the carboxylic acid group with other bioactive molecules, such as ibuprofen (B1674241) or Rhein, to create hybrid compounds with potentially synergistic or dual activities. acs.orgnih.gov Click chemistry has also been used to form triazole hybrids from AKBA, resulting in potent α-glucosidase inhibitory activity. acs.orgnih.gov

These synthetic and semisynthetic approaches allow for the creation of a diverse library of boswellic acid derivatives, leading to the discovery of new compounds with enhanced therapeutic potential. thieme-connect.comgoogle.com

Table 3: Examples of Structural Modifications of Boswellic Acids

| Modification Site | Type of Modification | Resulting Derivative/Hybrid | Purpose | Source(s) |

|---|---|---|---|---|

| Ring A | Introduction of 2-cyano-1-en-3-one system | Ring A modified AKBA analog | Enhance cytotoxic effects | tandfonline.com |

| C-24 Carboxylic Acid | Amide coupling with ethylenediamine | Amide derivatives | Create novel compounds for antiproliferative assays | nih.gov, acs.org |

| C-24 Carboxylic Acid | Conjugation with Ibuprofen | Boswellic acid-ibuprofen hybrid | Create dual COX-2/5-LOX inhibitor | acs.org, nih.gov |

| C-24 Carboxylic Acid | Click chemistry reaction | AKBA-triazole hybrid | Enhance α-glucosidase inhibitory activity | acs.org, nih.gov |

Biological Activities and Mechanistic Studies of 3 Acetyl Beta Boswellic Acid

In Vitro Cellular and Biochemical Investigations

3-Acetyl-beta-boswellic acid and its derivatives have been identified as potent inhibitors of cathepsin G (CatG), a serine protease found in the lysosomes of neutrophils. In comparative studies, various boswellic acids demonstrated the ability to inhibit the proteolytic activity of isolated CatG. aai.orgmdpi.com The 11-keto derivative, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), was found to be a particularly strong inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.6 µM. aai.orgthieme-connect.com The non-keto form, 3-acetyl-β-boswellic acid (Aβ-BA), was also effective, showing an IC₅₀ value of 1.2 µM. aai.org Research indicates that the inhibition is competitive and reversible. researchgate.net The inhibitory action appears to be quite selective, as related serine proteases like leukocyte elastase and chymotrypsin (B1334515) were significantly less affected. researchgate.net

Table 1: Inhibition of Cathepsin G by Boswellic Acid Derivatives

| Compound | IC₅₀ (µM) |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | 0.6 |

| β-boswellic acid (β-BA) | 0.8 |

| 3-acetyl-β-boswellic acid (Aβ-BA) | 1.2 |

| 11-keto-β-boswellic acid (KBA) | 3.7 |

| Data sourced from scientific studies on enzyme inhibition. aai.org |

The anti-inflammatory properties of boswellic acids have been linked to their ability to modulate enzymes involved in the inflammatory cascade, including cyclooxygenases. google.com Specifically, 3-O-acetyl-11-keto-β-boswellic acid (AKBA) has been shown to inhibit the activity of cyclooxygenase-1 (COX-1). Studies on intact human platelets revealed that AKBA could inhibit COX-1 product formation in a concentration-dependent manner, with an IC₅₀ value of 6 µM. nih.gov In cell-free assays using isolated COX-1 enzyme, the IC₅₀ was found to be 32 µM. nih.gov This inhibitory effect is noted to be reversible. nih.gov In contrast, COX-2 is less efficiently inhibited by boswellic acids compared to COX-1. nih.gov

Table 2: Inhibition of Cyclooxygenase-1 (COX-1) by 3-O-acetyl-11-keto-β-boswellic acid (AKBA)

| Assay Type | IC₅₀ (µM) |

| Intact Human Platelets | 6 |

| Isolated COX-1 (Cell-free) | 32 |

| Data derived from in vitro biochemical investigations. nih.gov |

The influence of boswellic acids on platelet function is complex, with different derivatives exhibiting distinct and sometimes opposing effects. The structure of the specific boswellic acid, particularly the presence of an 11-keto group, is a key determinant of its activity on platelets. nih.govthieme-connect.com

Research has demonstrated that boswellic acids can modulate intracellular calcium ([Ca²⁺]i) levels in human platelets, a critical step in platelet activation. nih.gov However, the effects vary significantly based on their chemical structure.

3-acetyl-β-boswellic acid (Aβ-BA), which lacks the 11-keto moiety, acts as a weak inhibitor of agonist-induced platelet responses. nih.govthieme-connect.com Instead, at concentrations of 3 µM or higher, it directly elicits an elevation of intracellular calcium concentrations. nih.govthieme-connect.com

In contrast, the derivative 3-O-acetyl-11-keto-β-boswellic acid (AKBA) potently suppresses the mobilization of Ca²⁺ when platelets are activated by agonists like collagen or the thromboxane (B8750289) A₂ receptor agonist U-46619, showing an IC₅₀ of 6 µM. nih.govthieme-connect.comresearchgate.net This demonstrates a clear structure-activity relationship where the 11-keto group transforms the compound from a weak inducer to a potent inhibitor of calcium signaling in activated platelets. nih.gov

Similar to its effects on calcium mobilization, the role of 3-acetyl-β-boswellic acid in platelet aggregation is structurally dependent.

3-acetyl-β-boswellic acid (Aβ-BA) is characterized as a weak inhibitor of agonist-induced platelet aggregation. nih.govthieme-connect.com At concentrations of 3 µM and above, it has been shown to directly cause moderate aggregation of human platelets. nih.govthieme-connect.com

Conversely, 3-O-acetyl-11-keto-β-boswellic acid (AKBA) is a potent inhibitor of platelet aggregation induced by collagen or U-46619, with a reported IC₅₀ of 1 µM. nih.govthieme-connect.comresearchgate.net This inhibitory effect was not observed when thrombin was used as the agonist. nih.govthieme-connect.com These findings highlight that the presence of the 11-keto group is crucial for the potent anti-aggregatory activity of this boswellic acid derivative. nih.gov

Table 3: Effects of Boswellic Acid Derivatives on Platelet Physiology

| Compound | Effect on Intracellular Ca²⁺ Mobilization | Effect on Platelet Aggregation |

| 3-acetyl-β-boswellic acid (Aβ-BA) | Induces elevation at ≥ 3 µM | Induces aggregation at ≥ 3 µM |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Potent inhibitor of agonist-induced mobilization (IC₅₀ = 6 µM) | Potent inhibitor of agonist-induced aggregation (IC₅₀ = 1 µM) |

| Data from in vitro studies on human platelets. nih.govthieme-connect.com |

Effects on Platelet Physiology

Impact on Intracellular Calcium Mobilization

Cellular Responses and Cytotoxicity

The cellular effects of 3-Acetyl-beta-boswellic acid (β-ABA), particularly concerning its cytotoxicity and impact on immune cells, have been a subject of scientific investigation. These studies often compare its activity with other boswellic acid derivatives to understand its specific contributions.

Cytotoxic Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

Research investigating the effects of various boswellic acids on human peripheral blood mononuclear cells (PBMCs) has shown that 3-Acetyl-beta-boswellic acid (referred to as β-ABA in some studies) can exhibit cytotoxic effects. In one study, while other boswellic acids like β-Boswellic acid (β-BA), 11-keto-β-Boswellic acid (KBA), and 3-O-acetyl-11-keto-β-Boswellic acid (AKBA) did not induce cytotoxicity at a concentration of 0.025 µM, β-ABA demonstrated cytotoxic effects at this same concentration. researchgate.netnih.gov This suggests a higher potential for cytotoxicity in β-ABA compared to some other related compounds at specific concentrations.

Another study focusing on a standardized extract of Boswellia serrata containing 30% 3-acetyl-11-keto-β-boswellic acid (AKBA) and other β-boswellic acids examined the viability of PMBCs. The results indicated that the extract's impact on cell viability was concentration-dependent. nih.gov

Differential Effects on T-Cell Proliferation Compared to Other Boswellic Acids

The immunomodulatory properties of boswellic acids extend to their influence on T-cell proliferation, a key process in immune responses. Studies have revealed differential effects among the various boswellic acid compounds.

At a concentration of 0.025 µM, β-BA, KBA, and AKBA were found to significantly reduce T-cell proliferation without being cytotoxic. researchgate.netnih.gov In contrast, β-ABA was cytotoxic at this concentration, highlighting a distinct biological response. researchgate.netnih.gov Further investigation showed that β-BA and KBA could significantly reduce T-cell proliferation at a higher concentration of 0.05 µM, again without cytotoxic effects. researchgate.netnih.gov

Interestingly, AKBA at 0.025 µM not only reduced T-cell proliferation but also significantly decreased the expression of the activation marker CD25 on both CD4+ and CD8+ T-cells without cytotoxicity. researchgate.netnih.gov This indicates a specific mechanism of action for AKBA in modulating T-cell activation. researchgate.netnih.gov Similarly, β-BA also reduced CD25 expression on both T-cell subsets at 0.05 µM without inducing cell death. researchgate.netnih.gov These findings underscore the ability of specific boswellic acids, excluding β-ABA at the tested concentrations, to inhibit T-cell proliferation and activation without causing cell death. nih.gov

Table 1: Comparative Effects of Boswellic Acids on T-Cell Proliferation and Cytotoxicity

| Compound | Concentration (µM) | Effect on T-Cell Proliferation | Cytotoxic Effects |

|---|---|---|---|

| 3-Acetyl-beta-boswellic acid (β-ABA) | 0.025 | - | Yes |

| β-Boswellic acid (β-BA) | 0.025 | Reduced | No |

| 0.05 | Reduced | No | |

| 11-keto-β-Boswellic acid (KBA) | 0.025 | Reduced | No |

| 0.05 | Reduced | No | |

| 3-O-acetyl-11-keto-β-Boswellic acid (AKBA) | 0.025 | Reduced | No |

Data sourced from multiple studies. researchgate.netnih.gov

Preclinical Animal Model Investigations (Focusing on Mechanistic Insights)

Preclinical studies using animal models have provided valuable information on the in vivo mechanisms of 3-Acetyl-beta-boswellic acid and its derivatives, particularly in the context of inflammatory diseases.

Evaluation in Inflammatory Disease Models

In a rat model of collagen-induced arthritis, an inflammatory disease model, the oral administration of a Boswellia serrata extract standardized to contain 30% 3-acetyl-11-keto-β-boswellic acid (AKBA) demonstrated significant anti-arthritic activity. nih.gov Treatment with the extract at doses of 40 and 80 mg/kg for 21 days resulted in a significant reduction in the arthritic index, paw volume, and joint inflammation, comparable to the effects of the conventional drug celecoxib. nih.gov

Furthermore, the extract led to a dose-dependent decrease in C-reactive protein, prostaglandin (B15479496) E2, and erythrocyte sedimentation rate, all of which are common blood markers for inflammation. nih.gov In a mouse model of neuroinflammation induced by lipopolysaccharide (LPS), AKBA showed anti-inflammatory and neuroprotective effects. nih.gov

Molecular and Cellular Target Validation in Vivo

The anti-inflammatory effects observed in animal models are supported by the modulation of key molecular and cellular targets. In the collagen-induced arthritis rat model, the Boswellia extract suppressed the levels of circulating anti-collagen antibodies. nih.gov It also suppressed cartilage oligomeric matrix protein and significantly enhanced hyaluronan levels in the synovial fluid, indicating a protective effect on the joint matrix. nih.gov

Mechanistically, AKBA has been shown to target several signaling pathways and molecular players involved in inflammation. tandfonline.com It is a known inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes. tandfonline.comtandfonline.com Additionally, AKBA can suppress the NF-κB signaling pathway, which controls the expression of numerous genes involved in the immune response and inflammation. tandfonline.comtandfonline.com By inhibiting NF-κB, AKBA can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. tandfonline.commdpi.com In vivo studies have confirmed that boswellic acids can inhibit these inflammatory cytokines. mdpi.com

In a glioblastoma mouse model, AKBA was found to reduce the expression of proteins involved in autophagy and cell signaling, such as ATG5, p62, LC3B, and p-ERK/ERK, while increasing the phosphorylation of mTOR. nih.gov These findings from in vivo studies help to validate the molecular and cellular targets of 3-Acetyl-beta-boswellic acid and its derivatives that have been identified in in vitro experiments. nih.gov

Structure Activity Relationship Sar of 3 Acetyl Beta Boswellic Acid and Its Analogs

Identification of Key Structural Determinants for Biological Activity

The specific arrangement of functional groups on the pentacyclic triterpene skeleton of boswellic acids dictates their interaction with biological targets and, consequently, their pharmacological profile. For 3-Acetyl-beta-boswellic acid, two features are of particular importance: the acetyl group at the C-3 position and the absence of a keto group at the C-11 position.

The presence of an acetyl group at the C-3 position of the boswellic acid scaffold has been shown to influence the biological activity of these compounds. For instance, in the context of anti-inflammatory activity, the acetylation at C-3 can modulate the potency of the molecule.

Studies have indicated that the acetyl group at the C-3 position can increase the affinity of some boswellic acids for their molecular targets. thieme-connect.com For example, when comparing the inhibitory effects on certain enzymes, the acetylated forms sometimes exhibit enhanced activity. However, this is not a universal rule, and the impact of the C-3 acetyl group can vary depending on the specific biological endpoint being assessed. In some cases, the presence of a hydroxyl group at C-3, as seen in β-boswellic acid, can also confer significant activity. acs.org

Research on platelet aggregation has shown that 3-O-acetyl-β-boswellic acid, along with β-boswellic acid, can induce an increase in intracellular calcium concentration and platelet aggregation at certain concentrations. nih.gov This suggests that the acetyl group at C-3, in the absence of an 11-keto group, contributes to this specific biological response. nih.gov

A defining structural feature of 3-Acetyl-beta-boswellic acid is the lack of a keto group at the C-11 position. This absence significantly differentiates its biological activity from its 11-keto-containing counterparts, such as 3-O-acetyl-11-keto-beta-boswellic acid (AKBA). aai.org

The 11-keto group is often considered crucial for the potent inhibitory activity of boswellic acids against certain inflammatory enzymes like 5-lipoxygenase (5-LOX). thieme-connect.comgoogle.com Boswellic acids lacking this moiety, including 3-Acetyl-beta-boswellic acid, are generally considered to be less potent inhibitors of this enzyme. aai.org For instance, while AKBA is a potent inhibitor of 5-LOX, 3-Acetyl-beta-boswellic acid shows weaker activity. thieme-connect.com

In studies on human platelets, 3-Acetyl-beta-boswellic acid and β-boswellic acid, both lacking the 11-keto group, were found to be weak inhibitors of agonist-induced platelet responses. nih.gov In contrast, they were observed to actually cause an elevation of intracellular calcium and platelet aggregation at micromolar concentrations. nih.gov This is in stark contrast to AKBA, which potently suppresses calcium mobilization and platelet aggregation. nih.gov This highlights that the absence of the 11-keto moiety can lead to a distinct, and sometimes opposing, pharmacological effect.

Significance of Acetyl Group at C-3 Position

Rational Design of Modified Structures

The understanding of the SAR of boswellic acids has paved the way for the rational design and semi-synthesis of novel analogs with potentially enhanced biological activities and improved pharmacokinetic properties. google.comnih.gov Modifications have been explored at various positions of the boswellic acid scaffold, including the C-3 acetyl group, the C-24 carboxylic acid group, and the enone functionality in ring C for those containing an 11-keto group. acs.orggoogle.comgavinpublishers.com

For instance, the synthesis of various amide and mitochondria-targeted derivatives of AKBA has been undertaken to enhance its antitumor activity. acs.org In some of these rationally designed compounds, modifications to the C-3 position, such as hydrolysis of the acetoxy group, have been shown to decrease anticancer activity, reinforcing the importance of this functional group. acs.org

Furthermore, hybrid molecules have been designed by conjugating boswellic acids with other bioactive compounds to potentially enhance their therapeutic effects. acs.org For example, novel hybrids of AKBA have been prepared with the aim of developing new agents for managing drug-induced liver injury. acs.org These efforts underscore the ongoing research into creating modified boswellic acid structures with superior pharmacological profiles.

Comparative Analysis with Other Boswellic Acid Analogs (e.g., 3-O-Acetyl-11-keto-beta-boswellic acid)

A comparative analysis of 3-Acetyl-beta-boswellic acid with other analogs, particularly 3-O-acetyl-11-keto-beta-boswellic acid (AKBA), is essential for elucidating the specific roles of the C-3 acetyl group and the C-11 keto moiety.

| Compound | C-3 Position | C-11 Position | Key Biological Activities |

| 3-Acetyl-beta-boswellic acid (Aβ-BA) | Acetyl group | No keto group | Induces platelet aggregation at certain concentrations nih.gov; Weak inhibitor of 5-LOX thieme-connect.comaai.org |

| 3-O-Acetyl-11-keto-beta-boswellic acid (AKBA) | Acetyl group | Keto group | Potent inhibitor of 5-LOX thieme-connect.comgoogle.com; Suppresses platelet aggregation nih.gov; Potent anti-inflammatory and anti-tumor agent researchgate.netnih.govnih.gov |

| beta-Boswellic acid (β-BA) | Hydroxyl group | No keto group | Induces platelet aggregation at certain concentrations nih.gov; Weak inhibitor of 5-LOX thieme-connect.com |

| 11-keto-beta-boswellic acid (KBA) | Hydroxyl group | Keto group | Less potent than AKBA in some activities thieme-connect.comaai.org |

As illustrated in the table, the presence of the 11-keto group in AKBA is a major determinant of its potent anti-inflammatory activity, particularly its inhibition of 5-LOX. thieme-connect.com In contrast, 3-Acetyl-beta-boswellic acid, lacking this group, is a much weaker inhibitor. aai.org

Furthermore, their effects on platelet function are diametrically opposed. While AKBA is a potent inhibitor of platelet aggregation, 3-Acetyl-beta-boswellic acid can induce it. nih.gov This stark difference underscores the critical role of the 11-keto moiety in modulating the pharmacological effects of boswellic acids.

In studies evaluating the inhibition of human cathepsin G, another enzyme involved in inflammation, AKBA was found to be the most potent inhibitor among the tested boswellic acids, followed by β-boswellic acid and 3-Acetyl-beta-boswellic acid. aai.org This again highlights the general trend of the 11-keto-containing boswellic acids exhibiting stronger inhibitory activities against certain inflammatory targets.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in the analytical workflow of 3-Acetyl-beta-boswellic acid, providing the means to separate it from a complex mixture of other boswellic acids and compounds present in its natural source. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification and purity assessment of 3-Acetyl-beta-boswellic acid. rsc.orgrsc.org Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose. rsc.org Various studies have developed and validated HPLC methods for the determination of this compound, often in conjunction with other boswellic acids. nih.govresearchgate.net

A typical HPLC method involves a C18 analytical column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, often with pH adjustment. rsc.orgresearchgate.netscispace.com Detection is commonly performed using a UV detector, with wavelengths set at approximately 250 nm or 260 nm for optimal sensitivity towards 3-Acetyl-beta-boswellic acid. rsc.orgresearchgate.netnih.gov The elution time for 3-acetyl-11-keto-β-boswellic acid (A-11-KBA) has been reported to be around 7.11 minutes under specific conditions. researchgate.netscispace.com

Method validation according to International Council for Harmonisation (ICH) guidelines is a critical aspect of HPLC analysis, ensuring linearity, accuracy, precision, and robustness. rsc.org Linearity is typically established over a specific concentration range, with high correlation coefficients (often >0.99) indicating a direct relationship between detector response and compound concentration. rsc.orgnih.gov For instance, one method demonstrated linearity for 3-acetyl-11-keto-β-boswellic acid in the range of 6.50–32.50 µg/mL. scispace.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. Reported LOD and LOQ values for 3-acetyl-11-keto-β-boswellic acid can be as low as 41.32 ng/mL and 125.21 ng/mL, respectively. rsc.orgrsc.org

Table 1: Exemplary HPLC Parameters for 3-Acetyl-beta-boswellic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Kromasil 100 C18 | researchgate.netscispace.com |

| Mobile Phase | Acetonitrile:Water (90:10, % v/v), pH 4 with glacial acetic acid | researchgate.netscispace.com |

| Flow Rate | 2.0 mL/min | researchgate.netscispace.com |

| Detection Wavelength | 260 nm | researchgate.netscispace.com |

| Retention Time | 7.11 min (for A-11-KBA) | researchgate.netscispace.com |

| Linearity Range | 6.50–32.50 µg/mL (for A-11-KBA) | scispace.com |

| Limit of Detection | 1.30 µg/mL (for A-11-KBA) | scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. researchgate.net LC-MS/MS is especially valuable for the precise identification and quantification of boswellic acids, often utilizing electrospray ionization (ESI) as the interface. nih.govresearchgate.net

The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly specific and sensitive detection method. tandfonline.com In this mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This approach minimizes interference from other co-eluting compounds. tandfonline.com The fragmentation pattern of boswellic acids typically involves the loss of water (-18 Da) and carbon dioxide (-44 Da), as well as retro-Diels-Alder cleavage. tandfonline.com

LC-MS/MS methods have been developed for the simultaneous determination of multiple boswellic acids, including 3-Acetyl-beta-boswellic acid, in various samples. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies and for the accurate characterization of herbal extracts. tandfonline.com

Table 2: LC-MS/MS Parameters for Boswellic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | nih.govresearchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) | tandfonline.com |

| Precursor Ion (m/z) | 513.00 (for AKBBA) | nih.gov |

| Common Fragmentation | Loss of H₂O (-18 Da), Loss of CO₂ (-44 Da) | tandfonline.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative for the quantification of 3-Acetyl-beta-boswellic acid. researchgate.netwalshmedicalmedia.com This technique involves the separation of compounds on a high-performance TLC plate, followed by densitometric scanning for quantification. researchgate.netcabidigitallibrary.org

A typical HPTLC method uses a silica (B1680970) gel 60F₂₅₄ plate as the stationary phase and a solvent system, such as a mixture of toluene (B28343) and ethyl acetate (B1210297), as the mobile phase. researchgate.netcabidigitallibrary.org After development, the plate is scanned at a specific wavelength, often around 250 nm, to measure the absorbance of the separated bands. researchgate.netcabidigitallibrary.org The Rf value (retardation factor) is used for the identification of the compound. For 3-acetyl-11-keto-β-boswellic acid (AKBA), an Rf value of 0.52 ± 0.02 has been reported. researchgate.netcabidigitallibrary.org

HPTLC methods are validated for linearity, precision, and accuracy. cabidigitallibrary.org Linearity can be established in a range such as 100-500 ng/band for AKBBA. nih.gov The limit of detection and quantification for AKBA have been reported to be as low as 3.06 ng/band and 9.29 ng/band, respectively. cabidigitallibrary.org HPTLC is particularly useful for the routine quality control of herbal extracts and formulations. researchgate.netwalshmedicalmedia.com

Table 3: HPTLC Method Parameters for 3-Acetyl-beta-boswellic Acid

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel 60F₂₅₄ HPTLC plates | researchgate.netcabidigitallibrary.org |

| Mobile Phase | Toluene-Ethyl Acetate (7:3, v/v) | researchgate.netcabidigitallibrary.org |

| Detection Wavelength | 250 nm | researchgate.netcabidigitallibrary.org |

| Rf Value | 0.52 ± 0.02 (for AKBA) | researchgate.netcabidigitallibrary.org |

| Linearity Range | 200-1200 ng/band (for AKBA) | cabidigitallibrary.org |

| Limit of Detection | 3.06 ng/band (for AKBA) | cabidigitallibrary.org |

| Limit of Quantification | 9.29 ng/band (for AKBA) | cabidigitallibrary.org |

Spectroscopic and Spectrometric Characterization Methods (e.g., IR, MS, NMR)

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of 3-Acetyl-beta-boswellic acid. walshmedicalmedia.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. researchgate.netresearchgate.net The IR spectrum of 3-O-acetyl-11-keto-β-boswellic acid (AKBA) exhibits characteristic absorption bands. researchgate.net Prominent peaks have been observed at approximately 1735 cm⁻¹ corresponding to the C=O stretching of the acetyl group, and around 1661.37 cm⁻¹ for the carbonyl group. researchgate.net A broad absorption around 3434.64 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. jst.go.jpscilit.comnih.gov In the mass spectrum of 3-acetyl-11-keto-β-boswellic acid, the protonated molecule [M+H]⁺ is typically observed at an m/z of 513. jst.go.jp The fragmentation pattern provides structural information, which is particularly useful when coupled with a chromatographic separation technique like LC-MS. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of 3-Acetyl-beta-boswellic acid. researchgate.netnih.govmdpi.com These techniques provide detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shift data for 3-Acetyl-beta-boswellic acid is available in specialized databases and research articles, the complexity of the spectra requires expert interpretation for complete assignment of all proton and carbon signals. spectrabase.comacs.org

Table 4: Spectroscopic Data for 3-Acetyl-beta-boswellic Acid

| Technique | Observed Feature | Interpretation | Source |

|---|---|---|---|

| IR Spectroscopy | ~1735 cm⁻¹ | C=O stretch (acetyl group) | researchgate.net |

| ~1661 cm⁻¹ | C=O stretch (carbonyl group) | researchgate.net | |

| ~3434 cm⁻¹ | O-H stretch (carboxylic acid) | researchgate.net | |

| Mass Spectrometry | m/z 513 | [M+H]⁺ | jst.go.jp |

| NMR Spectroscopy | Complex spectra | Provides detailed structural information | researchgate.netspectrabase.comacs.org |

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Molecular Signaling Networks

While current research has identified several key molecular targets of 3-Acetyl-beta-boswellic acid, a comprehensive understanding of its interaction with complex signaling networks is still evolving. Future studies should aim to delineate the complete spectrum of pathways modulated by this compound to fully grasp its pleiotropic effects.

Initial research has firmly established that 3-Acetyl-beta-boswellic acid exerts its anti-inflammatory effects by modulating pathways such as nuclear factor-kappaB (NF-κB), 5-lipoxygenase (5-LOX), and matrix metalloproteinases (MMPs), as well as by reducing pro-inflammatory cytokines. tandfonline.com In the context of nervous system disorders, its activity involves the Nrf2/HO-1 and ERK signaling pathways, which are crucial for neuroprotection and nerve repair. bohrium.com Furthermore, investigations into its anti-cancer properties have revealed its influence on the IL-17 signaling pathway in prostate cancer and the EGFR/PI3K/Akt axis in breast cancer. archivesofmedicalscience.comnih.gov Studies have also pointed to the modulation of STAT3 transcription factors as part of its anti-inflammatory mechanism. nih.gov

Future research should move beyond single-pathway analysis to a more integrated, systems-level approach. The use of network pharmacology, which has already been applied to predict targets in prostate cancer, can be expanded to other disease models to uncover novel protein-protein interaction networks. nih.gov This will help to understand how the modulation of one pathway by 3-Acetyl-beta-boswellic acid may trigger cascading effects in interconnected signaling networks, leading to its observed therapeutic outcomes. A deeper investigation is also warranted into its dose-dependent effects on these pathways, as some studies suggest that its impact on oxidative damage and inflammation may vary with concentration. bohrium.com

Development of Novel Preclinical Research Models for Specific Biological Actions

The development and utilization of sophisticated preclinical models are paramount to accurately predict the therapeutic efficacy of 3-Acetyl-beta-boswellic acid in specific human diseases. While a range of models have been employed, there is a need for models that more closely mimic the complexity of human pathophysiology.

Current in vitro research has utilized various cell lines to investigate the compound's mechanisms. For instance, RAW 264.7 macrophages and human peripheral blood mononuclear cells have been instrumental in studying its anti-inflammatory and immunomodulatory effects. frontiersin.org The HepG2 cell line has been used to assess its hepatoprotective potential against drug-induced toxicity. acs.orgacs.org

In the realm of in vivo studies, the collagen-induced arthritis (CIA) model in rats has been valuable for demonstrating its anti-arthritic properties. frontiersin.org For neuroinflammation and neurodegeneration, models such as lipopolysaccharide (LPS)-induced cognitive dysfunction in mice and the cuprizone-induced demyelination model have provided significant insights into its neuroprotective actions. brieflands.comnih.gov A scopolamine-induced dementia model has also been used to evaluate its effects on memory deficits. nih.gov

Future efforts should focus on developing more advanced preclinical models. This could include the use of patient-derived organoids or "disease-on-a-chip" microfluidic devices that can better replicate the three-dimensional architecture and multi-cellular interactions of human tissues. For neurodegenerative diseases, transgenic animal models that express human disease-associated genes would provide a more relevant platform to test the efficacy of 3-Acetyl-beta-boswellic acid. Furthermore, developing models that allow for the study of chronic, long-term administration will be crucial for understanding its potential in managing chronic inflammatory and degenerative conditions.

Computational Approaches in Drug Discovery and Mechanistic Prediction

Computational methods are increasingly becoming indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the molecular interactions and pharmacokinetic properties of compounds like 3-Acetyl-beta-boswellic acid. Expanding the use of these in silico approaches can accelerate its development as a therapeutic agent.

Molecular docking studies have already provided valuable insights into how 3-Acetyl-beta-boswellic acid binds to specific protein targets. For example, docking simulations have been used to visualize its interaction with the active site of 15-lipoxygenase-2 (15-LOX-2) and with PI3K. acs.orgacs.orgresearchgate.net Network pharmacology, a computational approach that integrates data from genomics, proteomics, and drug-target relationships, has been successfully used to predict the targets and key pathways of 3-Acetyl-beta-boswellic acid in prostate cancer. nih.gov

Future computational research should leverage more advanced techniques such as molecular dynamics simulations to study the conformational changes in target proteins upon binding of 3-Acetyl-beta-boswellic acid, providing a more dynamic picture of its mechanism of action. The use of quantitative structure-activity relationship (QSAR) models can help in designing new derivatives with improved potency and selectivity. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) prediction tools, such as SwissADME, can be used more extensively in the early stages of drug development to identify potential liabilities and guide the design of derivatives with better pharmacokinetic profiles. researchgate.net The application of the fragment molecular orbital method and pair interaction energy decomposition analysis can offer deeper insights into the interaction energies between the compound and its target active sites. researchgate.net

Strategies for Enhancing Research Utility and Experimental Efficacy

A significant challenge in the preclinical and potential clinical application of 3-Acetyl-beta-boswellic acid is its poor bioavailability, which is attributed to its low water solubility and high lipophilicity. nih.govresearchgate.net Therefore, a key area of future research is the development of innovative strategies to enhance its solubility, absorption, and ultimately, its experimental and therapeutic efficacy.

Several promising approaches are currently being explored. One strategy involves the creation of hybrid molecules by conjugating 3-Acetyl-beta-boswellic acid with other bioactive compounds. For instance, hybrids with chalcones, ibuprofen (B1674241), and triazoles have been synthesized to potentially create dual-action agents with improved properties. acs.orgnih.gov

Another major focus is the use of nanotechnology-based drug delivery systems. Encapsulating 3-Acetyl-beta-boswellic acid in nanocarriers such as poly-lactic-co-glycolic acid (PLGA) nanoparticles and nanospanlastics has been shown to enhance its oral bioavailability and permeability. researchgate.net Other formulation strategies, including micellar solubilization and soy lecithin (B1663433) formulations, have also demonstrated improved systemic availability. nih.gov

The co-administration of 3-Acetyl-beta-boswellic acid with bio-enhancers is another viable strategy. Piperine, an alkaloid from black pepper, has been shown to significantly increase the bioavailability of boswellic acids. nih.govfrontiersin.org Finally, the use of standardized extracts of Boswellia serrata with a high concentration of 3-Acetyl-beta-boswellic acid (e.g., 30%) is a practical approach to ensure consistent and potent preparations for research and potential therapeutic use. frontiersin.org

Future research in this area should focus on optimizing these delivery systems for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential off-target effects. Long-term stability studies of these novel formulations will also be essential for their translation.

Q & A

Q. Can 3-Acetyl-beta-boswellic acid synergize with other phytocompounds in Boswellia extracts for enhanced efficacy?

- Synergy : Combinations with 11-keto-β-boswellic acid and α-boswellic acid show additive effects in NF-κB inhibition. Tannic acid co-administration improves solubility and bioavailability .

- Challenges : Phytocompound ratios must be standardized to avoid antagonism (e.g., high β-sitosterol levels may compete for metabolic enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.